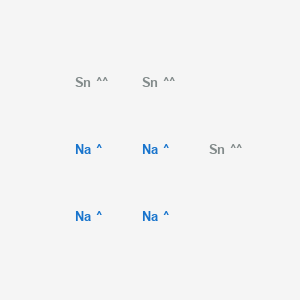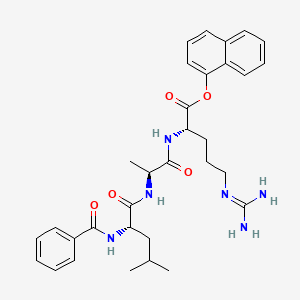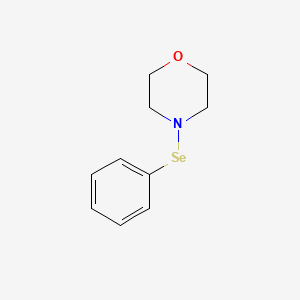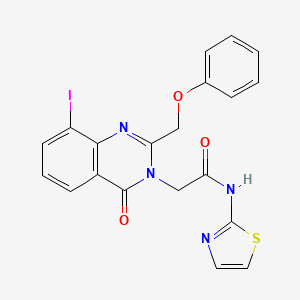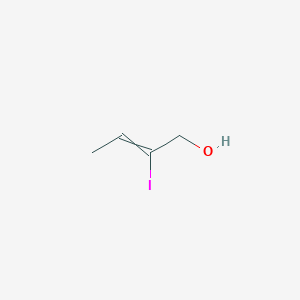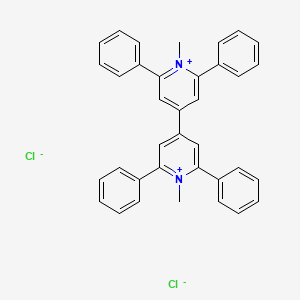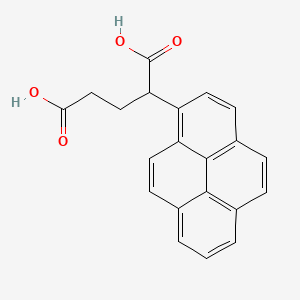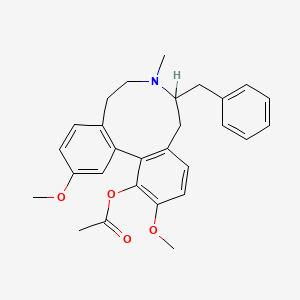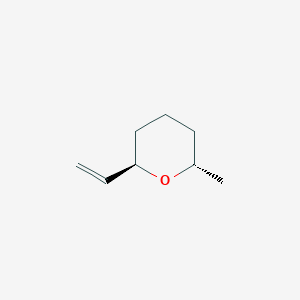
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is a chemical compound with the molecular formula C8H14O. It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom. This compound is known for its unique structural features, including a double bond and a methyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- can be achieved through various methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Geranic oxide
- Linalool-3,7-oxide
- Dehydroxylinalooloxide A
Uniqueness
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is unique due to its specific structural features, such as the presence of a double bond and a methyl group
Eigenschaften
CAS-Nummer |
81554-15-6 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2R,6S)-2-ethenyl-6-methyloxane |
InChI |
InChI=1S/C8H14O/c1-3-8-6-4-5-7(2)9-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
UMYYXAXDBFKPKM-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](O1)C=C |
Kanonische SMILES |
CC1CCCC(O1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


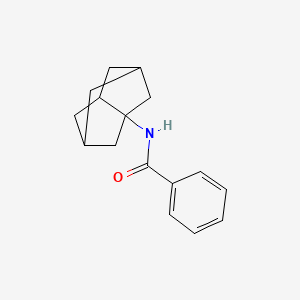
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
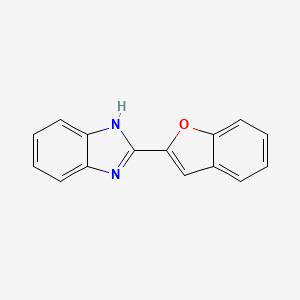

![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
